molecular formula C10H16N2O2S B13808248 tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate CAS No. 885268-97-3

tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate

Cat. No.: B13808248
CAS No.: 885268-97-3
M. Wt: 228.31 g/mol
InChI Key: AAJPCDKPNQLYDC-UHFFFAOYSA-N
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Description

TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, an aminothiophene ring, and a methylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE typically involves the reaction of 2-aminothiophene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the desired carbamate. Another method involves the use of di-tert-butyl dicarbonate as a reagent, which reacts with 2-aminothiophene to form the carbamate.

Industrial Production Methods

Industrial production of TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The aminothiophene ring may also interact with biological receptors or enzymes, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Phenyl carbamate
  • Methyl carbamate

Comparison

TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE is unique due to the presence of the aminothiophene ring, which imparts distinct chemical and biological properties. Compared to other carbamates, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

885268-97-3

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

tert-butyl N-[(2-aminothiophen-3-yl)methyl]carbamate

InChI

InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-6-7-4-5-15-8(7)11/h4-5H,6,11H2,1-3H3,(H,12,13)

InChI Key

AAJPCDKPNQLYDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(SC=C1)N

Origin of Product

United States

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